PLGA (poly(lactic-co-glycolic acid))

概要

説明

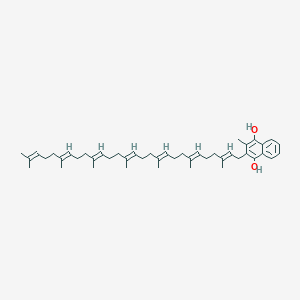

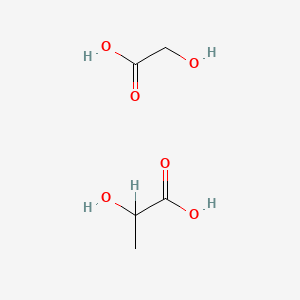

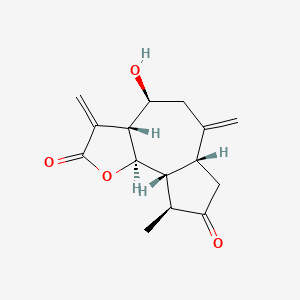

PLGA, or poly(lactic-co-glycolic acid), is a copolymer used in various FDA-approved therapeutic devices due to its biodegradability and biocompatibility . It’s synthesized through ring-opening co-polymerization of two different monomers, the cyclic dimers of glycolic acid and lactic acid . The ratio of lactide to glycolide used for the polymerization determines the different forms of PLGA .

Synthesis Analysis

PLGA is synthesized by means of ring-opening co-polymerization of two different monomers, the cyclic dimers of glycolic acid and lactic acid . Common catalysts used in the preparation of this polymer include tin (II) 2-ethylhexanoate, tin (II) alkoxides, or aluminum isopropoxide .Molecular Structure Analysis

During polymerization, successive monomeric units of glycolic or lactic acid are linked together in PLGA by ester linkages, yielding a linear, aliphatic polyester as a product .Chemical Reactions Analysis

PLGA degrades by hydrolysis of its ester linkages in the presence of water . The time required for degradation of PLGA is related to the monomers’ ratio used in production: the higher the content of glycolide units, the lower the time required for degradation as compared to predominantly lactide materials .Physical And Chemical Properties Analysis

The crystallinity of PLGAs will vary from fully amorphous to fully crystalline depending on block structure and molar ratio . PLGAs typically show a glass transition temperature in the range of 40-60 °C . PLGA can be dissolved by a wide range of solvents, depending on composition .科学的研究の応用

Biodegradable Controlled Drug Delivery Carrier

PLGA has been a prominent polymer in fabricating devices for drug delivery and tissue engineering due to its biodegradability and biocompatibility. Its diverse erosion times, tunable mechanical properties, and FDA approval make it ideal for controlled delivery of various molecules in commercial and research applications (Makadia & Siegel, 2011).

Bioerodable Microspheres for Sustained-Release Formulations

PLGA-based microspheres are used for prolonged delivery of therapeutic drugs, proteins, and antigens. Strategies to overcome challenges like low drug loading and high initial burst release include innovative fabrication methods such as low-temperature double-emulsion and the use of hydrogel templates (Han et al., 2016).

Nanotechnology Applications in Medicine

PLGA nanotechnology has applications in drug delivery, diagnostics, and tissue engineering, particularly in areas like cardiovascular disease, cancer, and vaccine development. Its use in these fields offers potential mechanisms for diagnosis and treatment effects (Lü et al., 2009).

Cancer Drug Delivery Systems

PLGA nanoparticles are effective in cancer treatment due to their controlled and sustained-release properties, low toxicity, and biocompatibility. These nanoparticles have been utilized for encapsulating a variety of anticancer drugs and targeting tumor cells (Mirakabad et al., 2013).

Tissue Regeneration Applications

PLGA has been widely researched for bone tissue engineering. Its biocompatibility, tailored biodegradation rate, FDA approval, and ability to modify surface properties make it a suitable material for biomimetic substrates in bone tissue function enhancement (Gentile et al., 2014).

Contributions in Bone Regeneration

PLGA is a versatile material for bone regeneration, used in scaffolds, coatings, fibers, or micro- and nanospheres. Its controlled degradation rate and biocompatibility allow for various clinical applications in bone healing and regeneration (Lanao et al., 2013).

Engineering Functionalities for Drug Delivery and Regeneration

PLGA can be chemically modified or bioconjugated to acquire functional properties for controlled bioactive payload or scaffold matrix, expanding its applications in the biomedical field (Martins et al., 2018).

Modeling Insights for Controlled-Release Systems

Mathematical modeling is a key tool in understanding and predicting controlled release mechanisms in PLGA-based devices. This understanding aids in achieving precise control over drug delivery systems (Hines & Kaplan, 2013).

Porosity in PLGA Scaffolds for Tissue Regeneration

The use of porogens in PLGA scaffolds enhances tissue growth in regeneration processes. Studies compare different porogens and their effects on the porosity of PLGA microparticles (Gupta et al., 2018).

Therapeutic Role Beyond Drug Delivery

PLGA's role extends beyond a carrier in drug delivery systems. Its hydrolysis product, lactate, can exert therapeutic effects such as angiogenesis and healing promotion, influencing the efficacy of certain drugs (Chereddy et al., 2018).

Quality by Design in Microsphere Production

Quality by design principles in PLGA microsphere production ensure consistent therapeutic effects and optimize process parameters for drug delivery (Hua et al., 2021).

Interaction with Collagen for Bone Regeneration

Research on PLGA's interaction with collagen, a key component in the buccal cavity, is crucial for its use in bone regeneration, particularly in odontological practice (Gregorio et al., 2005).

将来の方向性

PLGA-based delivery systems show promises of releasing different drugs, proteins and nucleic acids in a stable and controlled manner and greatly ameliorating their therapeutic efficacy . In addition, advancement in surface modification and targeting of nanoparticles has extended the scope of their utility .

特性

IUPAC Name |

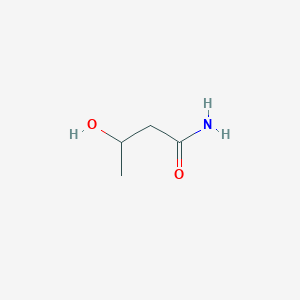

2-hydroxyacetic acid;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.C2H4O3/c1-2(4)3(5)6;3-1-2(4)5/h2,4H,1H3,(H,5,6);3H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBVURRQGJPTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1000703-30-9, 34346-01-5 | |

| Record name | Propanoic acid, 2-hydroxy-, polymer with 2-hydroxyacetic acid, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000703-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(lactic-co-glycolic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34346-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00934750 | |

| Record name | Hydroxyacetic acid--2-hydroxypropanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Resomer RG 502H | |

CAS RN |

153439-97-5 | |

| Record name | Hydroxyacetic acid--2-hydroxypropanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[oxo-(3-pyridinylmethylamino)methyl]phenyl]-2-furancarboxamide](/img/structure/B1209546.png)

![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(2,4,5,8-tetrahydroxy-7-oxa-2-aza-bicyclo[3.2.1]oct-3-YL)-acetic acid](/img/structure/B1209569.png)